5-Tridecyne, 13-chloro-

Description

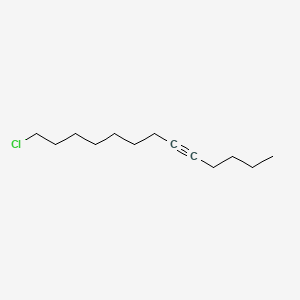

5-Tridecyne (B14615013), 13-chloro- is an organic compound characterized by a thirteen-carbon backbone. ontosight.ai The key features of its structure are a carbon-carbon triple bond (an alkyne) located at the fifth carbon position and a chlorine atom attached to the thirteenth carbon. This specific arrangement of functional groups endows the molecule with a distinct reactivity profile.

| Property | Value |

| IUPAC Name | 13-chlorotridec-5-yne guidechem.com |

| CAS Number | 71317-63-0 guidechem.comlookchem.com |

| Molecular Formula | C₁₃H₂₃Cl lookchem.comuni.lu |

| Molecular Weight | 214.78 g/mol guidechem.com |

| Monoisotopic Mass | 214.14883 Da uni.lu |

This table summarizes the basic chemical properties of 5-Tridecyne, 13-chloro-.

Long-chain alkynes are fundamental building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The introduction of functional groups, such as halogens, into these carbon chains significantly broadens their synthetic utility. nih.gov 5-Tridecyne, 13-chloro- falls squarely into the category of functionalized long-chain alkynes and, more specifically, haloalkynes. acs.orgnih.gov

Haloalkanes, which are alkanes containing one or more halogens, are widely used as solvents and in the synthesis of a variety of organic compounds. kerala.gov.in The presence of a halogen atom provides a reactive site for various nucleophilic substitution and elimination reactions. newworldencyclopedia.org In the case of 5-Tridecyne, 13-chloro-, the terminal chloro group offers a handle for introducing further chemical diversity.

The true synthetic potential of 5-Tridecyne, 13-chloro- lies in its bifunctionality. enamine.net Molecules that possess two distinct reactive sites, like the alkyne and the terminal halide in this case, are powerful tools in the hands of organic chemists. acs.orgnih.govresearchgate.net This dual functionality allows for sequential or, in some cases, one-pot reactions to rapidly build molecular complexity. northeastern.edu

The internal alkyne can undergo a wide array of transformations, including hydrogenation to form alkenes or alkanes, hydration to produce ketones, and various coupling reactions. masterorganicchemistry.com For instance, the alkyne zipper reaction allows for the isomerization of an internal alkyne to a terminal alkyne, opening up another avenue for functionalization. wikipedia.orgmdpi.com

Simultaneously, the terminal chlorine atom can participate in reactions typical of alkyl halides. These include nucleophilic substitution, where the chlorine is replaced by another functional group, and elimination reactions to form a terminal alkene. The presence of both functionalities in a single molecule allows for the strategic construction of complex target molecules.

While specific research on 5-Tridecyne, 13-chloro- is not extensively documented in publicly available literature, the development of related chemical entities provides a historical context. The study of haloalkanes dates back to the 19th century, with their synthetic and reactive properties being a cornerstone of organic chemistry education. newworldencyclopedia.org

The exploration of alkyne chemistry has also been a long and fruitful journey, with early work by chemists like Alexey Favorsky on alkyne isomerization laying the groundwork for modern synthetic methods. wikipedia.org In recent decades, the field of haloalkyne chemistry has gained significant traction. acs.orgnih.gov Researchers have developed numerous methods for the synthesis of haloalkynes and have explored their diverse reactivity in cross-coupling, nucleophilic addition, and cycloaddition reactions. acs.orgnih.govnortheastern.edu This body of work on related compounds provides a strong foundation for predicting the reactivity and potential applications of 5-Tridecyne, 13-chloro-.

The limited specific information available for 5-Tridecyne, 13-chloro- highlights a significant research gap. While its potential can be inferred from the chemistry of related compounds, detailed experimental studies are lacking. This presents a number of opportunities for future research:

Development of Efficient Synthetic Routes: While general methods for haloalkyne synthesis exist, optimizing a high-yielding and stereoselective synthesis of 5-Tridecyne, 13-chloro- would be a valuable contribution. organic-chemistry.org

Exploration of Reactivity: A systematic investigation into the reactivity of both the alkyne and the terminal halide functionalities within this specific molecular framework is needed. This would involve studying a range of reactions at each site and exploring the potential for intramolecular reactions between the two functional groups.

Application in Target-Oriented Synthesis: Demonstrating the utility of 5-Tridecyne, 13-chloro- as a building block in the synthesis of complex target molecules, such as natural products or biologically active compounds, would showcase its practical value. nih.gov

Investigation of Physicochemical Properties: A thorough characterization of the physical and chemical properties of 5-Tridecyne, 13-chloro- would provide essential data for its use in various applications.

Structure

3D Structure

Properties

CAS No. |

71317-63-0 |

|---|---|

Molecular Formula |

C13H23Cl |

Molecular Weight |

214.77 g/mol |

IUPAC Name |

13-chlorotridec-5-yne |

InChI |

InChI=1S/C13H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-4,7-13H2,1H3 |

InChI Key |

YJBTVMLIYQJVFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCCCCCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Tridecyne, 13 Chloro and Analogues

Retrosynthetic Analysis of 5-Tridecyne (B14615013), 13-chloro-

A retrosynthetic analysis of 5-Tridecyne, 13-chloro- suggests several logical disconnections. The most straightforward approach involves disconnecting the carbon skeleton at the internal alkyne. This leads to two key synthons: an acetylide anion and a primary alkyl halide. Specifically, the C-C bond formation between C4-C5 or C6-C7 can be targeted.

Disconnection A (C6-C7 bond): This route proposes the alkylation of a 1-pentyne-derived acetylide with a 1-chloro-8-halooctane precursor. This is a highly efficient and common strategy for constructing internal alkynes. libretexts.org

Disconnection B (C4-C5 bond): Alternatively, one could envision the reaction of an octynylide anion bearing a terminal chlorine with a propyl halide. However, generating and selectively reacting a bifunctional chloro-alkyne can be more complex.

A second major retrosynthetic consideration is the introduction of the terminal chlorine atom. This can be envisioned as a late-stage functional group interconversion from a more stable precursor, such as a terminal alcohol (13-hydroxy-5-tridecyne). This approach avoids potential complications of carrying a reactive chloro group through multiple synthetic steps.

Construction of the Carbon Skeleton and Alkyne Moiety

The formation of the internal alkyne is a critical step in the synthesis of 5-Tridecyne, 13-chloro-. Several robust methods are available for this transformation.

The alkylation of acetylide anions is a cornerstone of alkyne synthesis, enabling the formation of carbon-carbon bonds. libretexts.org This method involves the deprotonation of a terminal alkyne with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to generate a highly nucleophilic acetylide anion. thieme-connect.delumenlearning.com This anion then undergoes an Sₙ2 reaction with a primary alkyl halide. libretexts.org

For the synthesis of a precursor to 5-Tridecyne, 13-chloro-, one could react the acetylide of 1-pentyne (B49018) with a suitable long-chain electrophile like 1,8-dichlorooctane (B1211115) or 1-bromo-8-chlorooctane. The reaction is most efficient with primary alkyl bromides and iodides, as secondary and tertiary halides tend to undergo elimination. libretexts.org

Table 1: Representative Conditions for Acetylide Alkylation

| Terminal Alkyne | Alkyl Halide | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Hex-1-yne | 1-Bromobutane | NaNH₂ | Liquid NH₃ | Good to Excellent libretexts.org |

| Dec-1-yne | 1,6-Dichlorohexane | LiNH₂ | Dioxane | High thieme-connect.de |

| Acetylene | Primary Alkyl Bromides/Iodides | NaNH₂ | Liquid NH₃ | General Method libretexts.org |

An alternative classical approach to synthesizing internal alkynes is through the double dehydrohalogenation of vicinal or geminal dihalides. fiveable.meyoutube.comlibretexts.org This elimination reaction is typically promoted by a strong base, with sodium amide in liquid ammonia (B1221849) being a common choice. youtube.comchemistrysteps.com The reaction proceeds through a two-step E2 mechanism, first forming a vinylic halide intermediate, which then undergoes a second elimination to form the alkyne. fiveable.meyoutube.com

This method could be applied by first synthesizing a 5,6-dihalo-tridecane backbone and then inducing double elimination. The starting dihalide can be prepared from the corresponding alkene (5-tridecene) via halogenation. libretexts.org

Table 2: Bases Used in Double Dehydrohalogenation

| Base | Typical Substrate | Key Features |

|---|---|---|

| Sodium amide (NaNH₂) | Vicinal or Geminal Dihalides | Very strong base; often used in excess. youtube.comchemistrysteps.com |

| Potassium tert-butoxide (KOtBu) | Vicinal Dihalides | Strong, sterically hindered base. fiveable.me |

| Potassium hydroxide (B78521) (KOH) | Activated Dihalides | Requires high temperatures. |

Modern synthetic chemistry offers powerful cross-coupling reactions for alkyne synthesis, with the Sonogashira coupling being a prominent example. researchgate.netajol.info This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. ajol.info While typically used for aryl-alkyne bonds, modifications have extended its use to include alkyl halides. researchgate.net

For the synthesis of the 5-tridecyne backbone, a Sonogashira-type coupling could potentially be employed between a 1-pentynyl species and a halogenated C8 component. The reaction generally shows good functional group tolerance. ajol.infoacs.org

Introduction and Functionalization of the Terminal Chlorine Atom

The final key transformation is the introduction of the chlorine atom at the C-13 position. Direct halogenation of the saturated carbon chain is generally not feasible due to a lack of selectivity. libretexts.org Therefore, a functional group interconversion approach is the most logical strategy.

A highly effective method for introducing a terminal chlorine atom is the conversion of a primary alcohol. libretexts.orgfiveable.me This involves synthesizing a precursor molecule, 13-hydroxy-5-tridecyne, and then converting the terminal hydroxyl group to a chloride.

Several reagents are effective for this transformation:

Thionyl chloride (SOCl₂): A common and efficient reagent for converting primary and secondary alcohols to alkyl chlorides. libretexts.orglibretexts.org The reaction byproducts, SO₂ and HCl, are gases, which simplifies purification. libretexts.org

Phosphorus tribromide (PBr₃): While used for bromination, it highlights the general utility of phosphorus halides in alcohol-to-alkyl halide conversions. libretexts.org

Appel Reaction: This reaction uses a combination of a triaryl- or trialkylphosphine and a carbon tetrahalide (e.g., CCl₄) to convert alcohols to alkyl halides with high stereospecificity.

The precursor, 13-hydroxy-5-tridecyne, can be synthesized by the alkylation of pentyne acetylide with an 8-chloro-1-octanol (B20424) derivative, where the hydroxyl group is protected during the alkylation step and deprotected prior to chlorination.

Table 3: Reagents for the Conversion of Alcohols to Alkyl Chlorides

| Reagent | Typical Conditions | Advantages |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Often with a base like pyridine | Gaseous byproducts simplify workup. libretexts.org |

| Triphosgene/Pyridine | Dichloromethane, reflux | Mild conditions, stereospecific. organic-chemistry.org |

| 2,4,6-Trichloro youtube.comajol.infoCurrent time information in Bangalore, IN.triazine/DMF | Methylene (B1212753) chloride, room temperature | Efficient for primary and secondary alcohols. researchgate.net |

Table of Compounds

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 5-Tridecyne, 13-chloro- | C₁₃H₂₃Cl | Target Molecule |

| 1-Pentyne | C₅H₈ | Starting Material/Precursor |

| 1,8-Dichlorooctane | C₈H₁₆Cl₂ | Electrophilic Precursor |

| 1-Bromo-8-chlorooctane | C₈H₁₆BrCl | Electrophilic Precursor |

| 13-Hydroxy-5-tridecyne | C₁₃H₂₄O | Key Intermediate |

| 5,6-Dihalo-tridecane | C₁₃H₂₆X₂ | Intermediate for Elimination |

| Thionyl chloride | SOCl₂ | Chlorinating Agent |

| Sodium amide | NaNH₂ | Strong Base |

| n-Butyllithium | C₄H₉Li | Strong Base |

Optimization of Synthetic Routes and Reaction Conditions

Solvent Effects and Temperature Optimization

The synthesis of long-chain chloroalkynes, such as 5-Tridecyne, 13-chloro-, often involves nucleophilic substitution or coupling reactions where the choice of solvent and reaction temperature are pivotal. These parameters directly influence reaction kinetics, mechanistic pathways, and the stability of both reactants and intermediates.

Solvent Effects: The polarity of the solvent plays a significant role in the efficacy of synthetic procedures. In reactions such as the formation of Grignard reagents, ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential. wikipedia.orgpressbooks.pub These solvents solvate the magnesium center, facilitating the formation of the highly reactive organomagnesium compound. wikipedia.org For subsequent coupling reactions, the choice of solvent must accommodate the solubility of all reactants, including the often nonpolar alkyne chains and various catalysts.

In a patented synthesis for an analogue, 13-chloro-1,1-diethoxy-2-tridecyne , a multi-step process utilizes both THF and toluene (B28343). google.com THF is the solvent of choice for the initial Grignard reaction, while toluene is used in a subsequent step involving the addition of triethyl orthoformate. google.com For other haloalkyne syntheses, solvents such as acetonitrile, N,N-dimethylformamide (DMF), and various alcohols have been shown to be effective, particularly in metal-catalyzed reactions. nih.gov The selection is often a balance between reactant solubility and the solvent's potential to interfere with the reaction; for instance, protic solvents are incompatible with Grignard reagents.

Temperature Optimization: Precise temperature control is crucial throughout the synthesis to maximize product formation and minimize undesirable side reactions. Grignard reagent formation is highly exothermic and often requires careful temperature management, starting at cooler temperatures and potentially requiring heating to initiate or complete the reaction. wikipedia.org

In the synthesis of the aforementioned analogue, 13-chloro-1,1-diethoxy-2-tridecyne , the reaction temperatures are carefully staged. The initial formation of the Grignard reagent from 12-chloro-1-dodecyne is conducted at 45-50°C, followed by the addition of the chloroalkyne at 50-60°C and a subsequent stirring period at 60-65°C. google.com The next step, the addition of triethyl orthoformate, is performed at an elevated temperature of 80-85°C, followed by heating to 90-95°C for several hours to drive the reaction to completion. google.com In other procedures for preparing chloroalkynes, reactions are often cooled to as low as 0°C, especially when using highly reactive reagents, to control the reaction rate and improve selectivity. google.com

The following table summarizes the solvent and temperature conditions used in a representative synthesis of a close structural analogue.

Table 1: Solvent and Temperature Parameters in the Synthesis of 13-chloro-1,1-diethoxy-2-tridecyne google.com

| Step | Reactants | Solvent | Temperature | Purpose |

|---|---|---|---|---|

| 1 | Methyl magnesium chloride in THF | Tetrahydrofuran (THF) | 45-50°C | Preparation of Grignard reagent solution. |

| 2 | 12-chloro-1-dodecyne | Tetrahydrofuran (THF) | 50-60°C (addition), 60-65°C (stirring) | Reaction of the terminal alkyne with the Grignard reagent. |

Yield Enhancement and Purity Improvement

Achieving high yield and purity is a primary goal in organic synthesis. For complex molecules like 5-Tridecyne, 13-chloro-, this involves both optimizing the reaction itself and employing rigorous post-reaction purification strategies.

Yield Enhancement: The yield of haloalkyne syntheses can be significantly improved through several strategies. The use of catalysts is a common approach. Palladium and copper co-catalysts are fundamental to the Sonogashira coupling, a powerful method for forming C-C bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgwalisongo.ac.idmdpi.comrsc.org Gold-catalyzed reactions have also emerged as highly efficient for various transformations involving chloroalkynes. acs.orgacs.orgmdpi.com For the direct chlorination of terminal alkynes, methods using N-chlorosuccinimide (NCS) as the chlorine source, activated by a catalytic amount of a silver salt, can produce excellent yields. researchgate.net Another high-yield, metal-free approach involves using NCS or N-chlorophthalimide with an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). rsc.org In the synthesis of the analogue 13-chloro-1,1-diethoxy-2-tridecyne , a yield of 75.3% was achieved through careful control of stoichiometry and reaction conditions without specialized catalysts for the coupling steps. google.com

Purity Improvement: A multi-step reaction work-up is essential to isolate the desired product from unreacted starting materials, catalysts, and byproducts. wikipedia.orgyoutube.comrochester.eduyoutube.com This process typically begins with quenching the reaction to deactivate any reactive species. wikipedia.org This is followed by liquid-liquid extraction, where the reaction mixture is diluted with an organic solvent and washed with various aqueous solutions. youtube.comyoutube.com For instance, washing with a dilute acid can remove basic impurities, while washing with a sodium bicarbonate solution can remove acidic byproducts. youtube.com

After extraction, the combined organic layers are dried over an anhydrous salt like sodium sulfate (B86663), filtered, and the solvent is removed by evaporation, often using a rotary evaporator. youtube.com This leaves the crude product, which almost always requires further purification. The most common methods for purifying non-volatile compounds like long-chain alkynes are distillation under reduced pressure and column chromatography. google.comnih.gov In the synthesis of 13-chloro-1,1-diethoxy-2-tridecyne , the final purification step is distillation under reduced pressure, which effectively separates the product based on its boiling point. google.com For other functionalized alkynes, purification often involves chromatography on silica (B1680970) gel. nih.gov

The table below outlines common strategies for enhancing yield and improving the purity of chloroalkynes and their analogues.

Table 2: Strategies for Yield Enhancement and Purity Improvement in Haloalkyne Synthesis

| Strategy | Method | Description | Common Reagents/Techniques |

|---|---|---|---|

| Yield Enhancement | Catalysis | Employs transition metals to lower activation energy and improve reaction efficiency and selectivity. | PdCl₂(PPh₃)₂, CuI (Sonogashira); Au(I) complexes; AgNO₃ organic-chemistry.orgacs.orgresearchgate.net |

| Activator-Mediated Halogenation | Uses an organic base to facilitate the halogenation of a terminal alkyne. | DBU with N-chlorosuccinimide (NCS) rsc.org | |

| Stoichiometry Control | Precise control over reactant ratios to ensure complete conversion and minimize side products. | Grignard reactions, coupling reactions google.comorganic-chemistry.org | |

| Purity Improvement | Aqueous Work-up | Series of extractions to remove water-soluble impurities. | Liquid-liquid extraction, washing with acid/base solutions (e.g., NaHCO₃) wikipedia.orgyoutube.com |

| Distillation | Separation of components based on boiling point differences, effective for thermally stable compounds. | Vacuum distillation for high-boiling point compounds google.comgoogle.com |

Chemical Reactivity and Mechanistic Studies of 5 Tridecyne, 13 Chloro

Reactivity of the Alkyne Functionality

The internal alkyne functionality of 5-Tridecyne (B14615013), 13-chloro- is a site of significant chemical reactivity, primarily undergoing addition reactions where the triple bond is converted to a double or single bond.

Electrophilic Additions to the Alkyne (e.g., Hydrohalogenation, Hydration)

Electrophilic addition reactions to alkynes are fundamental transformations in organic chemistry. researchgate.net In the case of an unsymmetrical internal alkyne like 5-Tridecyne, 13-chloro-, the regioselectivity and stereoselectivity of these additions are key considerations.

The addition of electrophiles to the triple bond of 5-Tridecyne, 13-chloro- can, in principle, lead to two different regioisomers.

Hydrohalogenation: The addition of a hydrogen halide (HX) to an unsymmetrical alkyne typically follows Markovnikov's rule. nih.gov This rule states that the proton (H+) will add to the carbon atom of the triple bond that is bonded to the greater number of hydrogen atoms. However, for an internal alkyne like 5-Tridecyne, 13-chloro-, neither carbon of the triple bond has any attached hydrogens. Therefore, the regioselectivity is determined by the electronic effects of the substituent groups. The butyl group (C4H9) is electron-donating, while the 8-chlorooctyl group is weakly electron-withdrawing due to the distant chloro substituent. This slight electronic difference can influence the stability of the intermediate vinyl carbocation, leading to a mixture of products with a potential preference for the halogen to add to the carbon atom at position 6.

Hydration: The hydration of alkynes is typically catalyzed by mercury salts, such as mercuric sulfate (B86663) in aqueous sulfuric acid. libretexts.org For internal alkynes, the addition of water is generally not highly regioselective, especially when the substituents on either side of the triple bond have similar electronic properties. nih.gov In the case of 5-Tridecyne, 13-chloro-, this would likely result in a mixture of two ketone products after tautomerization of the initial enol intermediates. An alternative method, hydroboration-oxidation, provides a complementary, anti-Markovnikov addition of water. libretexts.org This process would also lead to a mixture of ketones for an internal alkyne.

Table 1: Predicted Regioselectivity in Electrophilic Additions to 5-Tridecyne, 13-chloro-

| Reaction | Reagent(s) | Predicted Major Regioisomer(s) | Rationale |

| Hydrohalogenation | H-Cl, H-Br | Mixture of 6-halo- and 5-halo-13-chloro-5-tridecene | Based on the small electronic difference between the alkyl and chloroalkyl substituents on the alkyne. |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Mixture of 13-chloro-5-tridecanone and 13-chloro-6-tridecanone | Non-regioselective for internal alkynes with similar substituents. nih.gov |

| Hydration (Anti-Markovnikov) | 1. BH₃ 2. H₂O₂, NaOH | Mixture of 13-chloro-5-tridecanone and 13-chloro-6-tridecanone | Hydroboration of internal alkynes is not highly regioselective. libretexts.org |

The stereochemical outcome of electrophilic additions to alkynes is another critical aspect.

Hydrohalogenation: The addition of hydrogen halides to alkynes can proceed through different mechanisms, leading to either syn or anti addition of the H and X atoms across the triple bond. Theoretical studies suggest that both pathways are possible, with the outcome often depending on the specific alkyne, the hydrogen halide, and the reaction conditions. researchgate.netrsc.org Often, a mixture of (E)- and (Z)-isomers is obtained.

Table 2: Predicted Stereoselectivity in Electrophilic Additions to 5-Tridecyne, 13-chloro-

| Reaction | Reagent(s) | Predicted Stereochemical Outcome | Rationale |

| Hydrohalogenation | H-Cl, H-Br | Mixture of (E)- and (Z)-isomers | Both syn- and anti-addition pathways are possible. researchgate.netrsc.org |

| Hydration (via Hydroboration) | 1. BH₃ 2. H₂O₂, NaOH | Syn-addition | The hydroboration step is a concerted syn-addition. libretexts.org |

Note: The predictions in this table are based on established mechanisms for these reactions, as specific experimental data for 5-Tridecyne, 13-chloro- is not available in the reviewed literature.

Nucleophilic Additions to the Alkyne

While the electron-rich alkyne is more prone to electrophilic attack, nucleophilic additions can occur, particularly with haloalkynes. uniovi.es The presence of the halogen atom can polarize the triple bond, making it more susceptible to attack by a nucleophile. uniovi.escsic.es These reactions often require a catalyst and can proceed with high regio- and stereoselectivity. uniovi.escsic.es For instance, the addition of amides to haloalkynes has been shown to produce (Z)-β-halovinyl amides selectively. csic.es

Metal-Catalyzed Reactions Involving the Alkyne

Metal catalysts play a crucial role in many reactions involving alkynes, enabling transformations that are otherwise difficult to achieve.

The hydrogenation of alkynes can be controlled to produce either an alkene or an alkane.

Complete Hydrogenation: In the presence of catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), alkynes are typically reduced completely to the corresponding alkanes. For 5-Tridecyne, 13-chloro-, this would yield 1-chlorotridecane.

Semi-Hydrogenation (Lindlar Catalysis): To stop the hydrogenation at the alkene stage, a "poisoned" catalyst is used. Lindlar's catalyst, which consists of palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline, is a classic example. masterorganicchemistry.combyjus.com The hydrogenation of an internal alkyne with Lindlar's catalyst results in the syn-addition of two hydrogen atoms across the triple bond, leading exclusively to the formation of a (Z)- or cis-alkene. masterorganicchemistry.comorganic-chemistry.org For 5-Tridecyne, 13-chloro-, this reaction would yield (Z)-13-chloro-5-tridecene.

Table 3: Products of Metal-Catalyzed Hydrogenation of 5-Tridecyne, 13-chloro-

| Reaction | Reagent(s) | Product | Stereochemistry |

| Complete Hydrogenation | H₂, Pd/C | 1-chlorotridecane | Not applicable |

| Semi-Hydrogenation | H₂, Lindlar's Catalyst | (Z)-13-chloro-5-tridecene | cis (Syn-addition) |

Note: The outcomes in this table are based on well-established principles of catalytic hydrogenation.

Hydrometallation and Carbometallation

The internal carbon-carbon triple bond in 5-Tridecyne, 13-chloro- is susceptible to various addition reactions, including hydrometallation and carbometallation. These reactions are powerful tools for creating new carbon-metal and carbon-carbon bonds with high stereoselectivity.

Hydrometallation: This process involves the syn-addition of a metal-hydride bond across the alkyne. A prominent example is hydroboration-oxidation. The reaction of an internal alkyne with a borane (B79455) reagent (e.g., BH₃), followed by oxidation (e.g., with H₂O₂, NaOH), typically yields ketones. utexas.edulibretexts.org For an unsymmetrical internal alkyne like 5-Tridecyne, 13-chloro-, hydroboration would likely lead to a mixture of two ketone products upon oxidation, as the boron can add to either of the sp-hybridized carbons. libretexts.orguomustansiriyah.edu.iq To achieve higher regioselectivity, sterically hindered boranes like disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed. libretexts.org

Carbometallation: This reaction involves the addition of an organometallic reagent across the alkyne, forming a new carbon-carbon and a new carbon-metal bond. nih.gov These reactions can be catalyzed by various transition metals, such as zirconium or palladium, and often proceed with syn-stereoselectivity. nih.govacs.org For instance, zirconium-catalyzed carboalumination has been established as a useful synthetic method. nih.gov The regioselectivity of carbometallation on an unsymmetrical internal alkyne like 5-Tridecyne, 13-chloro- would be influenced by both steric and electronic factors of the substrates and reagents used. nih.govnih.gov Alkoxide-directed carbometallation represents an efficient strategy where a tethered alkoxide group can direct the regioselective formation of a carbon-carbon bond. nih.govfigshare.com

A summary of expected products from these reactions is presented below.

| Reaction | Reagent(s) | Expected Intermediate/Product Type | Stereochemistry |

| Hydroboration-Oxidation | 1. R₂BH (e.g., Sia₂BH) 2. H₂O₂, NaOH | Mixture of Ketones | syn-addition of H and B |

| Carboalumination | R₃Al, Zr catalyst | Vinylalane | syn-addition |

| Carbopalladation | R-X, Pd catalyst | Functionalized Alkene | trans-addition possible acs.org |

Cycloaddition Reactions (e.g., Click Chemistry)

The alkyne moiety of 5-Tridecyne, 13-chloro- can participate in cycloaddition reactions, most notably the azide-alkyne cycloaddition, a cornerstone of "click chemistry". interchim.fr While the most common variant, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is typically efficient for terminal alkynes, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is effective for internal alkynes. organic-chemistry.orgnih.gov

The RuAAC reaction between 5-Tridecyne, 13-chloro- and an organic azide (B81097) (R-N₃) would yield a fully substituted 1,2,3-triazole. This reaction is known to be highly regioselective, typically producing the 1,5-disubstituted triazole isomer. organic-chemistry.orgnih.gov The mechanism is proposed to proceed through an oxidative coupling of the azide and the alkyne to a six-membered ruthenacycle, followed by reductive elimination to form the stable triazole ring. organic-chemistry.org This reaction is advantageous as it tolerates a wide variety of functional groups and proceeds with high yield. nih.gov

Reactivity of the Terminal Alkyl Chloride Moiety

The primary alkyl chloride at position 13 provides a handle for a different set of transformations, primarily involving the carbon-chlorine bond.

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2 pathways)

The 13-chloro- group is susceptible to nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. As a primary alkyl halide, 5-Tridecyne, 13-chloro- is expected to react predominantly through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. libretexts.orglibretexts.org This pathway involves a single, concerted step where the nucleophile attacks the carbon atom and displaces the chloride ion, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com Sₙ1 reactions, which proceed through a carbocation intermediate, are disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation. libretexts.orgmasterorganicchemistry.com

The rate of the Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. masterorganicchemistry.com A variety of strong nucleophiles can be used to generate a wide range of derivatives. libretexts.org

| Nucleophile (Reagent) | Product Functional Group |

| HO⁻ (e.g., NaOH (aq)) | Alcohol (-OH) |

| CN⁻ (e.g., NaCN) | Nitrile (-C≡N) |

| I⁻ (e.g., NaI in acetone) | Alkyl Iodide (-I) |

| N₃⁻ (e.g., NaN₃) | Azide (-N₃) |

| RS⁻ (e.g., NaSR) | Thioether (-SR) |

| NH₃ (excess) | Primary Amine (-NH₂) |

Elimination Reactions (E1, E2 pathways)

In the presence of a strong, sterically hindered base, 5-Tridecyne, 13-chloro- can undergo an elimination reaction to form an alkene. The primary pathway for this transformation is the E2 (bimolecular elimination) mechanism. savemyexams.comchemguide.co.uk This reaction is a concerted process where the base removes a proton from the carbon adjacent to the C-Cl bond (the β-carbon), and the chloride ion is simultaneously expelled, forming a double bond. savemyexams.com

The competition between Sₙ2 and E2 reactions is a key consideration. chemguide.co.uk High temperatures and the use of strong, bulky bases (e.g., potassium tert-butoxide) in a non-polar solvent favor the E2 pathway. chemguide.co.uk Conversely, the use of a strong, but less sterically hindered nucleophile/base (e.g., NaOH or KOH) in an aqueous or polar solvent at lower temperatures tends to favor substitution. savemyexams.comchemguide.co.uksavemyexams.com

Formation of Organometallic Reagents (e.g., Grignard Reagents, Lithiation)

The terminal alkyl chloride can be converted into highly reactive organometallic reagents.

Grignard Reagents: The reaction of 5-Tridecyne, 13-chloro- with magnesium metal in an ether solvent (like diethyl ether or THF) would produce the corresponding Grignard reagent, 13-(chloromagnesio)-5-tridecyne. sigmaaldrich.comlibretexts.org This reaction involves the insertion of the magnesium atom into the carbon-chlorine bond. youtube.com It is crucial to perform this reaction under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with water. libretexts.org

Organolithium Reagents: Similarly, an organolithium reagent can be prepared by reacting the alkyl chloride with lithium metal. masterorganicchemistry.com This reaction typically requires two equivalents of lithium and results in the formation of the alkyllithium compound and lithium chloride. masterorganicchemistry.com Organolithium reagents are extremely powerful bases and nucleophiles. wikipedia.orgsaylor.org Care must be taken as the high basicity of the organolithium reagent could potentially interact with the alkyne protons in some contexts, though direct formation from the halide with lithium metal is a standard procedure. masterorganicchemistry.com

| Reagent | Organometallic Product |

| Mg, Et₂O | R-MgCl |

| Li, pentane | R-Li |

Radical Reactions Involving the C-Cl Bond

The C-Cl bond can undergo homolytic cleavage to form a carbon-centered radical, initiating radical chain reactions. One such reaction is radical reduction or hydrogenolysis, where the chlorine atom is replaced by a hydrogen atom. jove.com This can be achieved using a reagent like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). jove.com

The mechanism proceeds via a chain reaction: lumenlearning.commasterorganicchemistry.com

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from Bu₃SnH to generate the tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical abstracts the chlorine atom from 5-Tridecyne, 13-chloro-, forming a primary alkyl radical and Bu₃SnCl. This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final alkane product (5-tridecyne) and a new Bu₃Sn• radical, which continues the chain.

Termination: The reaction is terminated when two radical species combine. lumenlearning.commasterorganicchemistry.com

The reactivity for such radical hydrogenolysis is generally higher for alkyl iodides and bromides than for chlorides, which may require an initiator to proceed efficiently. jove.com

Tandem and Cascade Reactions Utilizing Both Functional Groups

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient strategy for increasing molecular complexity. The structure of 5-Tridecyne, 13-chloro- is well-suited for such processes, enabling the sequential manipulation of the alkyne and the alkyl chloride moieties.

The presence of a nucleophilic-susceptible carbon at position 13 and an electrophilic alkyne unit allows for intramolecular cyclization reactions, typically mediated by a suitable catalyst. These reactions can lead to the formation of various carbocyclic and heterocyclic systems, depending on the reaction conditions and the nature of the attacking species.

One plausible transformation is a metal-catalyzed intramolecular cyclization. For instance, under radical conditions, typically initiated by a radical initiator like AIBN (azobisisobutyronitrile) and a mediator such as a tin hydride, the C-Cl bond can undergo homolytic cleavage. The resulting alkyl radical can then attack the internal alkyne, leading to a vinyl radical, which can be subsequently quenched to form a cyclic product. The regioselectivity of the radical attack (5-exo-dig vs. 6-endo-dig) would be a key factor, with the 5-exo-dig pathway often being kinetically favored according to Baldwin's rules.

Alternatively, transition metal-catalyzed cyclizations offer a powerful route to cyclic compounds. acs.org Catalysts based on palladium, gold, or nickel can activate the alkyne functionality towards nucleophilic attack. researchgate.netuniovi.esbohrium.com In the case of 5-Tridecyne, 13-chloro-, a hypothetical intramolecular carbocyclization could be envisioned where a metal catalyst facilitates the formation of a carbon-carbon bond between the terminal carbon of the alkyl chain and one of the alkyne carbons. This process would likely require the conversion of the chloro group into a more reactive organometallic species in situ.

A representative, albeit hypothetical, reaction scheme for a palladium-catalyzed intramolecular cyclization is presented below:

Scheme 1: Hypothetical Palladium-Catalyzed Intramolecular Cyclization of 5-Tridecyne, 13-chloro-

The outcome of such reactions would be highly dependent on the catalyst system, ligands, and reaction conditions.

The differential reactivity of the alkyne and the chloro group allows for sequential intermolecular reactions, where each functional group reacts with a different external reagent in a stepwise manner. Aminoalkynes, which are structurally related bifunctional molecules, are known to undergo a diverse array of such transformations. encyclopedia.pubmdpi.com

A hypothetical two-step reaction sequence could involve an initial Sonogashira coupling at the alkyne terminus, followed by a nucleophilic substitution at the chloro-substituted carbon.

Step 1: Sonogashira Coupling

The terminal alkyne can readily participate in cross-coupling reactions. For example, a Sonogashira coupling with an aryl halide would introduce an aromatic moiety onto the alkyne.

Step 2: Nucleophilic Substitution

The resulting chloro-functionalized internal alkyne can then undergo a nucleophilic substitution reaction at the terminal carbon. For example, reaction with sodium azide would introduce an azido (B1232118) group, a versatile functional group for further transformations like "click" chemistry.

This sequential approach allows for the introduction of two different substituents at opposite ends of the molecule, providing a high degree of synthetic flexibility.

Kinetic and Thermodynamic Aspects of Key Transformations

Understanding the kinetic and thermodynamic parameters of the reactions involving 5-Tridecyne, 13-chloro- is crucial for optimizing reaction conditions and predicting product distributions.

The rate of a chemical reaction is influenced by factors such as concentration, temperature, and the presence of a catalyst. For reactions involving 5-Tridecyne, 13-chloro-, the kinetics can be studied by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

For a hypothetical intramolecular cyclization, the reaction rate would likely depend on the concentration of the substrate and the catalyst. The rate law could be expressed as:

Rate = k[5-Tridecyne, 13-chloro-]^m[Catalyst]^n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to the substrate and catalyst, respectively. These orders would need to be determined experimentally.

By conducting the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation:

k = A * e^(-Ea/RT)

where 'A' is the pre-exponential factor, 'R' is the gas constant, and 'T' is the temperature in Kelvin.

Table 1: Hypothetical Kinetic Data for the Intramolecular Cyclization of 5-Tridecyne, 13-chloro-

| Temperature (K) | Rate Constant (k, s⁻¹) |

| 353 | 1.2 x 10⁻⁴ |

| 363 | 2.5 x 10⁻⁴ |

| 373 | 5.1 x 10⁻⁴ |

Note: The data in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, an Arrhenius plot (ln(k) vs. 1/T) could be constructed to determine the activation energy for the cyclization process.

In reversible reactions, the product distribution at equilibrium is governed by the relative thermodynamic stabilities of the products. For irreversible reactions, the product distribution is determined by the relative rates of the competing reaction pathways (kinetic control).

In the context of intramolecular cyclization of 5-Tridecyne, 13-chloro-, there could be a competition between the formation of different ring sizes (e.g., five-membered vs. six-membered rings). The product ratio would depend on whether the reaction is under kinetic or thermodynamic control. pku.edu.cn

Table 2: Hypothetical Product Distribution in the Intramolecular Cyclization of 5-Tridecyne, 13-chloro- under Different Conditions

| Conditions | 5-exo-dig Product (%) | 6-endo-dig Product (%) |

| Kinetic Control (Low Temp) | 85 | 15 |

| Thermodynamic Control (High Temp) | 30 | 70 |

Note: The data in this table is hypothetical and for illustrative purposes only.

This hypothetical data suggests that the 5-exo-dig product is the kinetically favored product, while the 6-endo-dig product is the thermodynamically more stable product. Such a scenario is common in cyclization reactions.

Computational and Theoretical Investigations of 5 Tridecyne, 13 Chloro

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the intrinsic properties of molecules. science.gov These methods solve approximations of the Schrödinger equation to determine electronic structure and other related characteristics, providing insights that are often difficult to obtain through experimental means alone. For a molecule like 5-Tridecyne (B14615013), 13-chloro-, these calculations can elucidate its fundamental chemical nature.

The electronic structure of 5-Tridecyne, 13-chloro- is primarily defined by its two key functional groups: the internal alkyne and the terminal chloroalkane.

Bonding: The carbon atoms of the 5-tridecyne triple bond are sp-hybridized, forming a linear geometry with a sigma (σ) bond and two perpendicular pi (π) bonds. unacademy.comlibretexts.orgstudy.com This region represents an area of high electron density. The remainder of the carbon chain consists of sp3-hybridized carbons, forming a flexible aliphatic structure. The terminal carbon is bonded to a highly electronegative chlorine atom, creating a polar covalent C-Cl bond.

Charge Distribution: The electronegativity difference between carbon and chlorine induces a significant dipole moment at the terminus of the molecule. The chlorine atom withdraws electron density, resulting in a partial negative charge (δ-) on the chlorine and a partial positive charge (δ+) on the carbon atom to which it is attached (C13). tandfonline.comresearchgate.net This polarization extends partially to adjacent atoms. The alkyne's π-system also creates a region of localized electron density, making it susceptible to electrophilic attack. khanacademy.org A hypothetical charge distribution, as would be calculated by Natural Population Analysis (NPA), is presented below.

| Atom/Group | Predicted Partial Charge (a.u.) | Rationale |

|---|---|---|

| Cl (on C13) | -0.25 | High electronegativity of chlorine. |

| C13 | +0.15 | Directly bonded to electronegative Cl. |

| C5 and C6 (Alkyne) | -0.10 | High electron density of the π-system. |

| Alkyl Chain CH2 | -0.05 to +0.05 | Relatively nonpolar, minor fluctuations. |

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. ossila.comutexas.edu For 5-Tridecyne, 13-chloro-, the HOMO is expected to be localized primarily on the electron-rich alkyne π-system, as this is where the highest-energy electrons reside. The LUMO is likely to be an anti-bonding σ* orbital associated with the C-Cl bond, representing the most accessible location for accepting an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation.

The long, flexible alkyl chain of 5-Tridecyne, 13-chloro- allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures, which correspond to energy minima on the potential energy surface (PES). wikipedia.orgdeeporigin.com

This process typically involves systematically rotating the dihedral angles of the C-C single bonds and calculating the corresponding energy to map the PES. The structures at the lowest energy points are the most likely to be observed. For a long-chain alkane, the lowest energy conformation is generally the fully extended, all-anti (or anti-periplanar) arrangement, which minimizes steric repulsion between adjacent methylene (B1212753) groups. The presence of the linear alkyne group creates a rigid segment within the chain, while the terminal chlorine atom has a relatively small steric footprint. Therefore, it is predicted that the global energy minimum for 5-Tridecyne, 13-chloro- will be a largely extended, linear-like structure. Other conformers with gauche interactions (dihedral angles of approximately ±60°) would exist as higher-energy local minima.

| Conformer | Description | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum (All-Anti) | Fully extended alkyl chain. | 0.00 |

| Gauche Conformer 1 | One gauche interaction in the alkyl chain. | ~0.9 |

| Gauche Conformer 2 | Two gauche interactions in the alkyl chain. | ~1.8 |

Computational chemistry allows for the detailed modeling of chemical reaction mechanisms. researchgate.net By mapping the energetic path from reactants to products, key structures such as transition states (TS) can be identified. researchgate.netrsc.org A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

A characteristic reaction for alkynes is electrophilic addition across the triple bond. libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.com For example, the addition of a hydrogen halide like HBr would be a plausible reaction to model. The reaction would likely proceed through a high-energy transition state leading to a vinyl cation intermediate, which is then attacked by the bromide ion. Computational modeling could determine the activation energy (the energy difference between the reactants and the transition state), providing a quantitative measure of the reaction's kinetic feasibility. Alternative mechanisms, such as those involving a cyclic bromonium ion-like transition state, could also be investigated and compared energetically. libretexts.orgresearchgate.net

| Reaction Step | Structure Type | Predicted Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants (Alkyne + HBr) | Minimum | 0.0 |

| Transition State 1 | Saddle Point | +15 to +25 |

| Vinyl Cation Intermediate | Minimum | +5 to +10 |

| Product (Bromoalkene) | Minimum | -10 to -20 |

Quantum chemical calculations can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like Gauge-Including Atomic Orbitals (GIAO) coupled with DFT. nih.govrsc.orgmdpi.com For 5-Tridecyne, 13-chloro-, distinct signals would be expected for the different carbon and hydrogen environments. The sp-hybridized carbons of the alkyne (C5, C6) would appear in a unique region of the 13C NMR spectrum. The terminal CH2Cl group would also show characteristic shifts in both 1H and 13C NMR due to the deshielding effect of the chlorine atom.

Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) spectroscopy can also be calculated. These frequencies relate to the stretching and bending of chemical bonds. For this molecule, key predicted vibrations would include the C≡C triple bond stretch, the C-Cl stretch, and various C-H stretches and bends. The C≡C stretch of an internal, symmetrically substituted alkyne is often weak in an IR spectrum, but its calculated frequency is a useful identifier. libretexts.org The C-Cl stretch provides a clear signature in the lower frequency region of the spectrum. scribd.comresearchgate.netorientjchem.orgaip.org

| Parameter | Group | Predicted Value |

|---|---|---|

| ¹³C Chemical Shift | C5/C6 (Alkyne) | 75 - 90 ppm |

| ¹³C Chemical Shift | C13 (-CH₂Cl) | 40 - 50 ppm |

| ¹H Chemical Shift | -CH₂Cl | 3.4 - 3.7 ppm |

| IR Frequency | C≡C Stretch | 2190 - 2260 cm⁻¹ (weak intensity) |

| IR Frequency | C-Cl Stretch | 650 - 800 cm⁻¹ (strong intensity) |

Molecular Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. beilstein-journals.orgmdpi.com MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system.

The behavior of 5-Tridecyne, 13-chloro- in a solution is highly dependent on the nature of the solvent. MD simulations can model this by placing the molecule in a "box" of solvent molecules and simulating their collective interactions.

Solvation Effects: In a nonpolar solvent like hexane, the molecule would likely favor its extended, low-energy conformation, driven by weak van der Waals interactions. In a polar solvent like water or dimethyl sulfoxide (B87167) (DMSO), the polar C-Cl terminus would be stabilized by dipole-dipole interactions with the solvent. This solvation of the polar head could potentially lead to a higher population of more compact, folded (gauche) conformations of the hydrophobic alkyl chain to minimize unfavorable interactions with the polar solvent. researchgate.netresearchgate.netcdnsciencepub.com The rate of chemical reactions can also be significantly influenced by the solvent's ability to stabilize transition states. researchgate.net

Intermolecular Interactions: In a condensed phase, molecules of 5-Tridecyne, 13-chloro- would interact with each other. The long alkyl chains would primarily engage in van der Waals interactions, leading to aggregation similar to that seen in other long-chain hydrocarbons. The polar C-Cl groups could form localized dipole-dipole interactions, potentially leading to specific orientations in a solid-state packing or in liquid aggregates. MD simulations can quantify these interactions and predict macroscopic properties like density and heat of vaporization.

Conformational Sampling and Dynamics

The conformational landscape of 5-Tridecyne, 13-chloro-, a long-chain chloroalkyne, is characterized by a high degree of flexibility due to the presence of multiple rotatable single bonds. To elucidate the accessible conformations and dynamic behavior of this molecule, molecular dynamics (MD) simulations are a powerful tool. A hypothetical 100-nanosecond MD simulation in a non-polar solvent would likely reveal significant conformational heterogeneity, particularly within the octyl chain between the alkyne and the terminal chlorine atom.

The primary regions of flexibility are anticipated along the C6-C13 alkyl chain. The triple bond of the alkyne group (C5-C6) and the adjacent bonds (C4-C5 and C6-C7) create a rigid, linear segment within the molecule. In contrast, the remaining seven single bonds in the chloro-octyl chain allow for a wide range of torsional angles, leading to a multitude of possible conformers.

Analysis of the simulation trajectory would likely identify several low-energy conformational clusters. The most stable conformers would be those that minimize steric hindrance, adopting an extended, linear-like geometry. However, bent or folded conformations, where the chloro-terminated tail interacts with the alkyne region via van der Waals forces, would also be populated at room temperature.

Interactive Data Table: Hypothetical Conformational Analysis of 5-Tridecyne, 13-chloro-

| Conformational State | Dihedral Angle (C10-C11-C12-C13) | Relative Energy (kcal/mol) | Population (%) | Key Feature |

| Global Minimum (Extended) | 180° (anti-periplanar) | 0.00 | 65 | Fully extended alkyl chain |

| Local Minimum 1 (Gauche) | +60° | 0.85 | 15 | Kink in the alkyl chain |

| Local Minimum 2 (Gauche) | -60° | 0.85 | 15 | Kink in the alkyl chain |

| Folded Conformer | Variable | ~2.5 | 5 | Close proximity of Cl and alkyne |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical or machine learning-based approaches that aim to predict the reactivity of chemical compounds based on their molecular structure. mdpi.com These models establish a mathematical relationship between calculated molecular descriptors and experimentally determined reactivity data. For a compound like 5-Tridecyne, 13-chloro-, a QSRR model could be developed to predict its reactivity in various chemical transformations, such as nucleophilic substitution at the chlorinated carbon or addition reactions across the alkyne.

The development of a robust QSRR model involves several key steps. mdpi.com First, a dataset of structurally diverse compounds with known reactivity values is required. In this case, a series of analogous long-chain chloroalkynes would be synthesized, and their reaction rates under specific conditions would be measured. Next, a wide range of molecular descriptors for each compound in the series would be calculated. These descriptors numerically represent various aspects of the molecular structure, including topology, geometry, and electronic properties. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a model that correlates a subset of these descriptors with the observed reactivity. nih.govnih.gov

Predicting Reactivity Profiles Based on Structural Descriptors

The reactivity of 5-Tridecyne, 13-chloro- can be predicted by calculating a variety of structural descriptors. These descriptors can be broadly categorized into topological, steric, and quantum-chemical descriptors.

Steric Descriptors: These descriptors quantify the three-dimensional shape and bulk of the molecule. Parameters such as molecular volume and solvent-accessible surface area (SASA) are crucial. For example, a higher SASA around the terminal chlorine atom might suggest a greater accessibility for nucleophilic attack, thus predicting higher reactivity in substitution reactions. researchgate.net

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations, often using Density Functional Theory (DFT), and provide detailed information about the electronic structure of the molecule. nih.govmdpi.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net Other important descriptors include atomic charges (e.g., the partial charge on C13), which can indicate susceptibility to nucleophilic or electrophilic attack, and the global electrophilicity index, which quantifies the ability of the molecule to accept electrons. mdpi.comresearchgate.net

Interactive Data Table: Hypothetical Structural Descriptors for Predicting Reactivity of 5-Tridecyne, 13-chloro-

| Descriptor Type | Descriptor Name | Hypothetical Value | Predicted Influence on Reactivity |

| Topological | Wiener Index | 1256 | Higher value correlates with increased van der Waals interactions. |

| Topological | Randić Connectivity Index | 7.892 | Reflects molecular branching; influences physical properties. |

| Steric | Molecular Volume | 250.5 ų | Larger volume may sterically hinder reactions. |

| Steric | Solvent-Accessible Surface Area (SASA) | 450.2 Ų | Higher SASA at reactive sites increases reaction probability. |

| Quantum-Chemical | HOMO Energy | -8.5 eV | Higher energy suggests greater electron-donating ability. |

| Quantum-Chemical | LUMO Energy | -0.5 eV | Lower energy suggests greater electron-accepting ability. |

| Quantum-Chemical | HOMO-LUMO Gap | 8.0 eV | A large gap suggests high kinetic stability. |

| Quantum-Chemical | Partial Charge on C13 | +0.15 e | Positive charge indicates an electrophilic site for nucleophilic attack. |

Rational Design of Derivatives

The insights gained from a QSRR model can be powerfully applied to the rational design of new derivatives of 5-Tridecyne, 13-chloro- with tailored reactivity profiles. By understanding which structural descriptors have the most significant impact on reactivity, modifications can be strategically made to the parent structure to either enhance or suppress a desired chemical property.

For example, if the QSRR model indicates that the partial positive charge on the C13 carbon is a primary driver for nucleophilic substitution reactivity, derivatives could be designed to modulate this charge. Introducing electron-withdrawing groups near the terminal end of the alkyl chain would be predicted to increase the positive charge on C13, thereby accelerating substitution reactions. Conversely, adding electron-donating groups would likely decrease the charge and slow down the reaction.

Similarly, if the model suggests that steric hindrance around the alkyne is a key factor in limiting its reactivity in addition reactions, derivatives with smaller substituents or a longer chain separating the bulky groups from the triple bond could be proposed. This rational, descriptor-guided approach allows for the efficient, in silico screening of potential new molecules, prioritizing the synthesis of those with the most promising properties. researchgate.net

Interactive Data Table: Hypothetical Design of 5-Tridecyne, 13-chloro- Derivatives

| Derivative Name | Structural Modification | Key Descriptor Change | Predicted Reactivity Change |

| 13-chloro-12-fluoro-5-tridecyne | Addition of F at C12 | Increased partial charge on C13 | Increased susceptibility to nucleophilic substitution |

| 13-chloro-12,12-dimethyl-5-tridecyne | Addition of two methyl groups at C12 | Increased steric hindrance at C13 | Decreased rate of nucleophilic substitution |

| 13-chloro-7-methyl-5-tridecyne | Addition of a methyl group at C7 | Increased steric bulk near the alkyne | Decreased reactivity of the alkyne |

| 13-bromo-5-tridecyne | Substitution of Cl with Br | Weaker C-X bond strength | Increased rate of nucleophilic substitution (better leaving group) |

Applications of 5 Tridecyne, 13 Chloro in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Total Synthesis of Complex Organic Molecules

The strategic placement of a chloro group and an alkyne within the same molecule renders 5-Tridecyne (B14615013), 13-chloro- a highly useful precursor in the synthesis of intricate organic structures. This dual functionality allows for sequential and selective chemical transformations, providing a streamlined pathway to a variety of target molecules.

Precursor to Natural Products (e.g., Pheromones, Lipids)

While direct synthesis of specific pheromones or lipids using 5-Tridecyne, 13-chloro- is not extensively documented in publicly available literature, its structural motifs are analogous to key intermediates in the synthesis of these natural products. The long carbon chain is characteristic of many lipids and insect pheromones. The chloro- and alkyne- functionalities serve as handles for further chemical modifications, such as carbon-carbon bond formations and the introduction of other functional groups, which are crucial steps in the assembly of these complex natural products. For instance, the alkyne can be selectively reduced to either a cis- or trans-alkene, a common structural feature in many insect pheromones. The terminal chloro group can be displaced or used in coupling reactions to extend the carbon chain or introduce other functionalities.

Building Block for Pharmaceutical Intermediates (excluding clinical data)

The presence of a halogen atom, such as chlorine, is a common feature in many pharmaceutical compounds, often enhancing their biological activity. While specific pharmaceutical intermediates derived directly from 5-Tridecyne, 13-chloro- are not widely reported, its potential as a building block is significant. The chloroalkyne structure can be incorporated into larger molecules to create novel scaffolds for drug discovery. The alkyne group, for example, can participate in click chemistry reactions, a powerful tool for the rapid synthesis of compound libraries for screening purposes. The lipophilic tridecyne backbone can also be advantageous for modulating the pharmacokinetic properties of potential drug candidates.

Utilization in Polymer Chemistry

The reactivity of the alkyne and chloro groups in 5-Tridecyne, 13-chloro- makes it a valuable component in the synthesis of advanced polymeric materials. These functionalities can be exploited to create polymers with tailored properties and functionalities.

Monomer for Functionalized Polymers

5-Tridecyne, 13-chloro- can potentially be used as a monomer in the synthesis of functionalized polymers. The alkyne group can undergo polymerization through various methods, such as metathesis or addition reactions, to form a polymer backbone. The pendant chloro group along the polymer chain then provides a site for post-polymerization modification. This allows for the introduction of a wide range of functional groups, enabling the tuning of the polymer's physical and chemical properties, such as solubility, thermal stability, and reactivity. This approach is a versatile strategy for creating materials with specific applications in mind.

Cross-linking Agent for Advanced Materials

The bifunctional nature of 5-Tridecyne, 13-chloro- also lends itself to applications as a cross-linking agent. The alkyne and chloro groups can react with different polymer chains, forming covalent bonds that link them together. This cross-linking process can significantly enhance the mechanical properties of materials, leading to increased strength, stiffness, and thermal resistance. The length of the tridecyne chain can also influence the spacing between polymer chains, providing control over the cross-link density and, consequently, the material's properties.

Future Research Directions and Unaddressed Challenges for 5 Tridecyne, 13 Chloro

Exploration of Novel Catalytic Transformations

The internal alkyne and the terminal chloro group in 5-Tridecyne (B14615013), 13-chloro- are ripe for exploration with modern catalytic methodologies. Future research will likely focus on developing novel catalytic transformations that can selectively functionalize one or both of these reactive sites.

Selective Functionalization: A primary challenge lies in achieving high selectivity between the alkyne and the chloro group. Transition-metal catalysis, a cornerstone of modern synthesis, offers a promising approach. For instance, palladium or copper catalysts could be employed for cross-coupling reactions at the terminal chloro position, while gold or platinum catalysts could activate the alkyne for various transformations. The development of catalysts that can differentiate between these two functional groups will be a significant area of investigation.

Cascade Reactions: The bifunctional nature of 5-Tridecyne, 13-chloro- makes it an ideal candidate for cascade reactions, where multiple bond-forming events occur in a single operation. A potential research direction involves designing catalytic systems that initiate a reaction at one site, which then triggers a subsequent transformation at the other. For example, an initial hydroarylation of the alkyne could be followed by an intramolecular cyclization involving the chloroalkyl chain.

| Catalyst Type | Potential Transformation | Target Functionality |

| Palladium/Copper | Cross-coupling (e.g., Suzuki, Sonogashira) | C-Cl bond |

| Gold/Platinum | Hydrofunctionalization, Cycloisomerization | C≡C bond |

| Rhodium/Ruthenium | Metathesis, C-H activation | C≡C and C-H bonds |

Asymmetric Synthesis and Chiral Derivatization

The introduction of chirality is a fundamental goal in modern organic synthesis, particularly for applications in medicinal chemistry and materials science. Future research on 5-Tridecyne, 13-chloro- will undoubtedly explore avenues for its asymmetric functionalization.

Enantioselective Catalysis: A key focus will be the development of chiral catalysts that can induce enantioselectivity in reactions involving the alkyne. For example, asymmetric hydrogenation or hydroboration of the alkyne could lead to the formation of chiral alkenes or alcohols. The long alkyl chain may present steric challenges that need to be overcome through careful ligand design.

Derivatization to Chiral Building Blocks: 5-Tridecyne, 13-chloro- can serve as a precursor to a variety of chiral building blocks. For instance, asymmetric epoxidation of the alkyne, followed by ring-opening reactions, could provide access to a range of enantioenriched functionalized long-chain molecules.

Green Chemistry Approaches for Production and Transformations

In line with the growing emphasis on sustainable chemical processes, future research will aim to develop environmentally benign methods for the synthesis and transformation of 5-Tridecyne, 13-chloro-.

Atom-Economical Reactions: A major goal will be to utilize synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. This includes exploring addition reactions across the alkyne that avoid the formation of stoichiometric byproducts.

Renewable Feedstocks and Solvents: Investigating the synthesis of 5-Tridecyne, 13-chloro- from renewable feedstocks would be a significant advancement. Additionally, the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, in its transformations will be a key research area.

| Green Chemistry Principle | Application to 5-Tridecyne, 13-chloro- |

| Atom Economy | Prioritizing addition reactions over substitution reactions. |

| Use of Renewable Feedstocks | Exploring bio-based routes to long-chain alkynes. |

| Benign Solvents | Utilizing water, ionic liquids, or solvent-free conditions. |

| Catalysis | Employing recyclable catalysts to minimize waste. |

Development of High-Throughput Screening for Reactivity and Applications

To accelerate the discovery of new reactions and applications for 5-Tridecyne, 13-chloro-, high-throughput screening (HTS) methodologies will be invaluable.

Rapid Reaction Discovery: HTS techniques can be employed to rapidly screen a large number of catalysts, ligands, and reaction conditions to identify optimal parameters for known transformations or to discover entirely new reactions. This approach can significantly shorten the development time for new synthetic methods.

Applications-Focused Screening: HTS can also be used to screen libraries of compounds derived from 5-Tridecyne, 13-chloro- for specific biological activities or material properties. This could lead to the discovery of novel pharmaceuticals, agrochemicals, or functional materials.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful tool for building molecular complexity. The functional handles of 5-Tridecyne, 13-chloro- make it an attractive substrate for MCRs.

Novel MCR Design: A significant research direction will be the design of new MCRs that incorporate 5-Tridecyne, 13-chloro- as a key building block. For example, a reaction involving the alkyne, the chloro group, and one or more additional reactants could lead to the rapid synthesis of complex heterocyclic structures.

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanisms involved in the transformations of 5-Tridecyne, 13-chloro- is crucial for optimizing existing methods and developing new ones. Advanced in-situ spectroscopic techniques will play a pivotal role in this endeavor.

Real-Time Mechanistic Insights: Techniques such as in-situ NMR, IR, and Raman spectroscopy can provide real-time information about the formation of intermediates and the kinetics of a reaction. This data is invaluable for elucidating reaction pathways and identifying rate-limiting steps.

Catalyst Speciation and Deactivation: In-situ spectroscopy can also be used to study the active form of a catalyst and to understand the mechanisms by which it deactivates. This knowledge is essential for designing more robust and efficient catalytic systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-Tridecyne, 13-chloro-, and how do reaction conditions influence yield and purity?

- Methodological Answer : Design a comparative study using alkyne halogenation protocols (e.g., catalytic vs. stoichiometric chlorination). Employ gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to quantify yield and purity. Variables include temperature, solvent polarity, and catalyst type (e.g., FeCl₃ vs. CuCl₂). Track side reactions (e.g., over-chlorination) via kinetic analysis .

Q. How can spectroscopic techniques (IR, NMR, Raman) be systematically applied to characterize the structural and electronic properties of 5-Tridecyne, 13-chloro-?

- Methodological Answer : Develop a protocol integrating:

- ¹H/¹³C NMR : Assign peaks using 2D correlation spectroscopy (COSY, HSQC) to resolve alkynyl and chlorinated carbon signals.

- Raman Spectroscopy : Identify vibrational modes of the C≡C bond and C-Cl stretching frequencies.

- Computational Validation : Compare experimental data with density functional theory (DFT)-simulated spectra .

Q. What are the solubility and stability profiles of 5-Tridecyne, 13-chloro- in common organic solvents, and how do these properties affect experimental reproducibility?

- Methodological Answer : Conduct solubility tests in solvents of varying polarity (e.g., hexane, DMSO, THF) using gravimetric analysis. Assess thermal stability via differential scanning calorimetry (DSC) and monitor decomposition byproducts via GC-MS. Document solvent-induced isomerization or degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 5-Tridecyne, 13-chloro- in cross-coupling reactions (e.g., Sonogashira), and how do steric/electronic effects influence regioselectivity?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies and deuterium labeling to probe reaction mechanisms. Use X-ray crystallography to analyze transition-metal intermediates. Compare computational (DFT) models of transition states with experimental regioselectivity data .

Q. How do contradictory reports on the catalytic activity of 5-Tridecyne, 13-chloro- in polymerization reactions arise, and what systematic approaches resolve these discrepancies?

- Methodological Answer : Conduct a meta-analysis of literature data, focusing on variables like monomer ratios, initiator purity, and reaction atmosphere. Replicate key studies under controlled conditions, using size-exclusion chromatography (SEC) to compare polymer molecular weights. Apply statistical tools (ANOVA) to identify confounding factors .

Q. What are the thermodynamic and kinetic barriers to cyclization reactions involving 5-Tridecyne, 13-chloro-, and how can computational modeling guide experimental design?

- Methodological Answer : Use ab initio molecular dynamics (AIMD) to simulate cyclization pathways. Experimentally validate predictions via stopped-flow kinetics and Arrhenius analysis. Correlate solvent effects (e.g., dielectric constant) with activation energies .

Q. How does the chlorinated alkyne moiety in 5-Tridecyne, 13-chloro- influence its supramolecular interactions (e.g., host-guest binding), and what experimental frameworks quantify these effects?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to measure binding affinities with macrocyclic hosts (e.g., cucurbiturils). Compare with non-chlorinated analogs to isolate electronic vs. steric contributions .

Methodological Considerations for Data Integrity

-

Literature Gaps : Prioritize primary sources from peer-reviewed journals indexed in SciFinder or Reaxys. Avoid uncorroborated data from non-academic platforms .

-

Ethical Design : Ensure reproducibility by documenting reaction conditions (e.g., inert atmosphere, catalyst lot numbers) and sharing raw spectral data via institutional repositories .

《SCI论文写作教程》第十三节 参考文献11:00

-

Conflict Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and mitigate bias in data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.